molecular formula C27H28N2O7 B11313733 7-(3,4-Dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

7-(3,4-Dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11313733
M. Wt: 492.5 g/mol
InChI Key: QMRCKBSGAQGXAA-UHFFFAOYSA-N
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Description

“7-(3,4-Dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol” is a complex organic compound that belongs to the class of oxazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3,4-Dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol” typically involves multi-step organic reactions. The starting materials often include substituted phenols and quinoline derivatives. Key steps may involve:

    Formation of the oxazolo ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the dimethoxyphenyl and hydroxy-dimethoxyphenyl groups through electrophilic aromatic substitution.

    Hydroxylation: Adding the hydroxyl group at the desired position using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions can target the quinoline ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, oxazoloquinolines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential, including anti-inflammatory and neuroprotective effects.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “7-(3,4-Dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering signal transduction pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Oxazoloquinoline derivatives: Compounds with similar core structures but different substituents.

    Quinoline derivatives: Compounds with a quinoline core but lacking the oxazolo ring.

Uniqueness

The uniqueness of “7-(3,4-Dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol” lies in its specific substitution pattern and the presence of both methoxy and hydroxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C27H28N2O7/c1-13-23-24(16-11-21(34-4)26(31)22(12-16)35-5)25-17(28-27(23)36-29-13)8-15(9-18(25)30)14-6-7-19(32-2)20(10-14)33-3/h6-7,10-12,15,24,28,31H,8-9H2,1-5H3

InChI Key

QMRCKBSGAQGXAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C5=CC(=C(C(=C5)OC)O)OC

Origin of Product

United States

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